molecular formula C8H6ClN B1364497 4-Chloro-2-isocyano-1-methylbenzene CAS No. 602262-01-1

4-Chloro-2-isocyano-1-methylbenzene

Cat. No.: B1364497
CAS No.: 602262-01-1
M. Wt: 151.59 g/mol
InChI Key: KVVCJUZMZATMKM-UHFFFAOYSA-N
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Description

4-Chloro-2-isocyano-1-methylbenzene is a chemical compound with the molecular formula C8H6ClN. . This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isocyano-1-methylbenzene typically involves the reaction of 4-chloro-2-methylbenzylamine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are strictly adhered to due to the toxic nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isocyano-1-methylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the isocyano group, which is an electron-withdrawing group.

    Nucleophilic Aromatic Substitution: The chloro group in the compound makes it susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid. The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nucleophilic Aromatic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.

    Nucleophilic Aromatic Substitution: Products include substituted phenyl isocyanides.

Scientific Research Applications

4-Chloro-2-isocyano-1-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-isocyano-1-methylbenzene involves its interaction with various molecular targets. The isocyano group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the compound can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-isocyano-1-methylbenzene: Similar in structure but with the chloro and isocyano groups in different positions.

    4-Chloro-1-isocyano-2-methylbenzene: Another isomer with the isocyano group in the para position relative to the chloro group.

Uniqueness

4-Chloro-2-isocyano-1-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chloro and isocyano groups affects the compound’s electronic properties and its behavior in chemical reactions .

Properties

IUPAC Name

4-chloro-2-isocyano-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVCJUZMZATMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394205
Record name 4-chloro-2-isocyano-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602262-01-1
Record name 4-chloro-2-isocyano-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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